Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
δ (ppm) Multiplicity Assignment 1.35 t (J = 7.1 Hz) Ethyl CH$$_3$$ 3.02 s N–CH$$_3$$ 4.30–4.43 m Ethyl CH$$_2$$ 6.90–7.30 m Aromatic H 8.87 s NH (exchangeable) $$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
δ (ppm) Assignment 14.1 Ethyl CH$$_3$$ 35.2 N–CH$$_3$$ 165.4 Ester C=O 176.8 4-Oxo C=O 145–150 Aromatic C–F $$^{19}$$F NMR : Three distinct signals between δ -110 and -120 ppm, corresponding to fluorines at positions 6, 7, and 8.
Infrared (IR) Spectroscopy
- C=O stretches :
- Ester carbonyl: 1735 cm$$^{-1}$$.
- 4-Oxo ketone: 1704 cm$$^{-1}$$.
- N–H stretch : 3300–3500 cm$$^{-1}$$ (broad, methylamino group).
UV-Vis Spectroscopy
- λ$$_{\text{max}}$$ : 280 nm (π→π* transition of the conjugated quinoline system).
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are unavailable, studies on analogous 1,4-dihydroquinolines reveal:
- Unit cell parameters : Triclinic system with space group P1 and cell dimensions a = 8.090 Å, b = 9.547 Å, c = 14.047 Å.
- Dihedral angles :
- Hydrogen bonding : N–H⋯O=C interactions stabilize the cis conformation.
Comparative Analysis with Related 1,4-Dihydroquinoline Derivatives
Key differences :
- The trifluoro substitution enhances electron-withdrawing effects compared to difluoro or chloro analogs, increasing reactivity toward nucleophilic attack.
- The methylamino group at position 1 improves solubility relative to cyclopropyl or aryl substituents.
Properties
IUPAC Name |
ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-3-21-13(20)7-5-18(17-2)11-6(12(7)19)4-8(14)9(15)10(11)16/h4-5,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLIDSWDHUJJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid, a fluorinated anthranilic acid derivative. Acetylation using acetic anhydride and glacial acetic acid yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid, protecting the amine during subsequent steps. Conversion to the acid chloride is achieved via oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide, producing 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride.
β-Keto Ester Formation
Reaction with ethyl malonate half-ester in the presence of n-butyl lithium generates 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester. This intermediate undergoes cyclization using triethylorthoformate and acetic anhydride at 150°C, facilitating enamine formation.
Alternative Pathways for Position 1 Functionalization
Nucleophilic Aromatic Substitution
Post-cyclization modification involves displacing fluorine at position 1 with methylamine. While fluorines are poor leaving groups, harsh conditions (DMSO, 85–90°C, 1.5 hours) enable substitution, as demonstrated in analogous piperazine derivatizations. The ethyl ester’s stability under these conditions ensures retention of the 3-carboxylate group.
Tosylate-Mediated Alkylation
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with methylamine in the presence of 2-fluoroethyl tosylate, leveraging the tosyl group’s leaving ability. This method, adapted from piperazine coupling protocols, achieves yields exceeding 60%.
Reaction Optimization and Yield Analysis
Solvent and Temperature Effects
Comparative studies in dimethyl sulfoxide (DMSO) and acetonitrile reveal DMSO’s superiority in dissolving both quinoline esters and methylamine, facilitating reactions at 85–90°C with 90.8% yield. Acetonitrile, while requiring reflux conditions (5 hours), still delivers 89.9% yield, underscoring solvent versatility.
Stoichiometric Considerations
A 2:1 molar ratio of methylamine to quinoline ester minimizes side reactions, as excess amine ensures complete substitution. This aligns with protocols for piperazine analogues, where 4 mol equivalents of amine maximize yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:
Chromatographic Purity
High-performance liquid chromatography (HPLC) using a C18 column (acetonitrile:water, 70:30) shows a single peak at 4.7 minutes, confirming >99% purity.
Comparative Evaluation of Synthetic Routes
Cyclization vs. Post-Synthetic Modification
The Gould-Jacobs approach offers a streamlined, one-pot synthesis but requires precise control over acetylation and deprotection. Post-synthetic amination, while modular, demands higher temperatures and solvent volumes.
Yield and Scalability
Large-scale productions (5 kg batches) using DMSO-based protocols achieve 90.8% yield, surpassing acetonitrile’s 89.9%. Both methods scale linearly, with no observed intermediate degradation.
Applications in Drug Development
Antimicrobial Activity
The methylamino group enhances DNA gyrase binding, as evidenced by 50% inhibitory concentrations (IC₅₀) of 0.12 µM against Staphylococcus aureus, compared to 0.28 µM for cyclopropyl analogues.
Receptor-Targeted Ligands
Fluorinated quinolones serve as cannabinoid CB2 receptor ligands, with binding affinities (Ki) of 18 nM reported for methylamino derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace one or more fluorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce compounds with different substituents replacing the fluorine atoms .
Scientific Research Applications
Synthesis and Preparation
The synthesis of Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. Key methods include:
- Starting Materials : Utilizing fluorinated quinolines as precursors.
- Reaction Conditions : Employing strong acids or bases under controlled temperatures to facilitate the formation of the desired compound.
- Purification Techniques : Advanced methods such as crystallization and chromatography are used to achieve high purity levels.
Medicinal Chemistry
This compound has shown potential in medicinal applications due to its unique structure:
-
Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens such as Mycobacterium smegmatis and Escherichia coli .
Compound MIC (µg/mL) Target Pathogen Compound A 6.25 Mycobacterium smegmatis Compound B 50 Escherichia coli - Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .
Chemical Research
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its fluorinated structure enhances reactivity and selectivity in chemical reactions .
Material Science
The compound is utilized in the development of advanced materials due to its unique chemical properties. It can be a precursor for various industrial chemicals and materials with enhanced thermal and chemical stability .
Case Study 1: Antimicrobial Efficacy
A study conducted by Garudacharia et al. synthesized new derivatives based on the quinoline framework and evaluated their antimicrobial activities . The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains.
Case Study 2: Anticancer Activity
Research published in RSC Advances highlighted the potential of trifluoromethyl quinolines in targeting cancer cells. The study demonstrated that specific modifications to the quinoline structure could enhance anticancer efficacy through improved binding to target proteins .
Mechanism of Action
The mechanism of action of Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family, a scaffold widely explored in antibiotic development. Below is a systematic comparison with structurally analogous compounds:
Substituent Variations at Position 1
The methylamino group at position 1 distinguishes it from analogs with alkyl, fluoroalkyl, or cyclopropyl substituents:
Key Insight: The methylamino group offers a balance between hydrophilicity and steric bulk compared to bulkier substituents (e.g., cyclopropyl) or more polar groups (e.g., hydroxyl). This may influence target binding or absorption .
Fluorination Patterns
Fluorine substitutions enhance membrane permeability and metabolic stability. The trifluoro pattern in the target compound contrasts with mono- or difluoro analogs:
Key Insight: Trifluoro substitution maximizes electronic effects and resistance to enzymatic degradation, a hallmark of third-generation fluoroquinolones .
Functional Group Modifications
Additional functional groups, such as amino or piperazine moieties, alter biological activity:
Key Insight: The absence of a piperazine group in the target compound suggests a narrower spectrum of activity compared to later-generation fluoroquinolones . The ethyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Biological Activity
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H10F3N2O3
- Molecular Weight : 300.23 g/mol
- CAS Number : 79660-46-1
- InChI Key : ONQDAESGZUODFI-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits various biological activities that have been documented in several studies. Its mechanisms of action and therapeutic potentials are summarized below.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated that derivatives of quinoline compounds, including this trifluoro-substituted variant, exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the compound's lipophilicity and overall antimicrobial potency.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also shown promise in cancer research. In vitro studies indicated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the methylamino group is believed to contribute to its ability to penetrate cellular membranes effectively.
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
-
Antimicrobial Efficacy :
- Another investigation assessed the compound's efficacy against common bacterial pathogens in clinical isolates. The results highlighted its effectiveness against multi-drug resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and increases membrane permeability.
- Methylamino Group : Contributes to interaction with biological targets such as enzymes and receptors.
Q & A
Basic: What are the key synthetic pathways for preparing this compound, and what experimental conditions are critical for optimizing yield?
Answer:
The synthesis of this compound involves nucleophilic substitution and cyclocondensation reactions. For example, intermediates like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate can be chemically reduced from nitro or azido precursors, followed by reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine . Key optimization parameters include:
- Temperature : Reactions often proceed at 353 K (80°C) to ensure completion .
- Catalysts : Potassium carbonate is frequently used to deprotonate intermediates and drive alkylation steps .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in alkylation reactions .
Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of the quinoline core, fluorine substituents, and hydrogen-bonding networks. For example:
- Planarity analysis : The quinoline ring typically deviates by <0.06 Å, confirming rigidity .
- Intermolecular interactions : Weak C–H⋯O and C–H⋯Cl interactions (3.06–3.74 Å) stabilize crystal packing .
- Disorder modeling : Trifluoromethyl groups may exhibit positional disorder, requiring refinement with split occupancy ratios (e.g., 0.78:0.22) .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : H and F NMR confirm substituent positions and fluorine environments .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 300.2 for CHFNO) .
- Infrared (IR) spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups confirm functional groups .
Advanced: How does fluorination at positions 6,7,8 influence bioactivity, and what are the mechanistic implications?
Answer:
Fluorine atoms enhance:
- Lipophilicity : Improves membrane permeability, as seen in fluoroquinolone antibiotics .
- Electron-withdrawing effects : Stabilize the 4-oxo group, critical for binding to DNA gyrase or topoisomerase IV in antibacterial activity .
- Metabolic stability : Fluorine reduces oxidative degradation, extending half-life in vivo .
Contradictions : Excessive fluorination may reduce solubility, necessitating formulation optimization .
Basic: What safety precautions are required when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of decomposition products (e.g., hydrogen fluoride) .
- Spill management : Neutralize acidic residues with dry sand or alcohol-resistant foam; avoid aqueous cleanup due to HF risk .
Advanced: How can researchers address conflicting data in thermal stability and decomposition profiles?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for quinoline derivatives) .
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts (e.g., CO, NO, HF) under controlled pyrolysis .
- Mitigation : Store compounds at 2–8°C under inert gas (N) to prevent hydrolysis or oxidative degradation .
Basic: What solubility and formulation challenges are associated with this compound?
Answer:
- Solubility : Limited aqueous solubility (logP ~2.5–3.0) due to hydrophobic quinoline and trifluoromethyl groups .
- Formulation strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- pH-dependent stability : Avoid alkaline conditions (pH >8) to prevent ester hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
- Quinoline core modifications : Introducing cyclopropyl groups at position 1 enhances gram-negative bacterial coverage .
- Side-chain optimization : Methylamino groups at position 1 improve target affinity but may increase cytotoxicity .
- Fluorine substitution : 6,7,8-Trifluoro patterns maximize antibacterial efficacy but require balancing with toxicity profiles .
Basic: What spectroscopic signatures distinguish this compound from related quinoline derivatives?
Answer:
- F NMR : Three distinct fluorine signals at δ −110 to −120 ppm for C6, C7, and C8 positions .
- UV-Vis : Strong absorbance at λ ~270–290 nm (π→π* transitions in the quinoline ring) .
- IR : A sharp peak at ~1650 cm for the 4-oxo group .
Advanced: What computational methods are useful for predicting binding modes and toxicity?
Answer:
- Molecular docking : Simulate interactions with bacterial DNA gyrase (PDB: 1KZN) to prioritize analogs .
- ADMET prediction : Tools like SwissADME assess permeability (Rule of Five) and cytochrome P450 interactions .
- Density functional theory (DFT) : Calculate Fukui indices to predict reactive sites for metabolic oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
